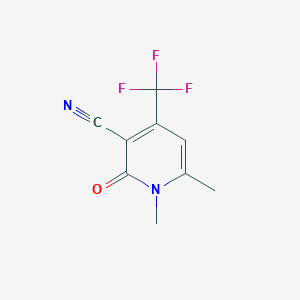

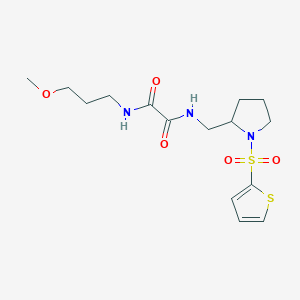

![molecular formula C22H16F4N4O2S B2808645 7-(4-fluorophenyl)-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852171-15-4](/img/structure/B2808645.png)

7-(4-fluorophenyl)-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such complex molecules often involves multi-step reactions. While the exact synthesis process for this compound is not available, similar compounds have been synthesized using various methods . For instance, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized as novel CDK2 inhibitors . The synthesis involved designing and creating a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For instance, the trifluoromethylthio group might undergo reactions with NBS (N-Bromosuccinimide), NIS (N-Iodosuccinimide), HNO3, HNO3/H2SO4, and 4-bromobenzyl bromide to afford bromo-, iodo-, nitro-, and benzyl substituted products .Aplicaciones Científicas De Investigación

Molecular and Crystal Structure Insights

Research has demonstrated the significant role of hydrogen bonding and pi-pi stacking interactions in determining the molecular and crystal structures of related pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones. These interactions facilitate the formation of diverse structural motifs such as chains and sheets within the crystal lattice, indicating the potential for fine-tuning molecular assembly and packing through minor modifications of the molecular structure (Jorge Trilleras et al., 2009).

Synthetic Advances

The synthesis of pyrimido[4,5-d]pyrimidine derivatives, including those with structural similarities to the compound of interest, has been achieved through various methods. These synthetic approaches have enabled the generation of compounds with diverse substitutions, showcasing the versatility of pyrimido[4,5-d]pyrimidine frameworks for chemical modification. This flexibility is crucial for the development of new materials and potential therapeutic agents, as it allows for the systematic exploration of structure-activity relationships (W. Hamama et al., 2012).

Biological Activity

While the specific compound 7-(4-fluorophenyl)-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione itself is not detailed in terms of biological activity within the provided research, related structures have demonstrated a range of biological effects. This includes effective inhibition against certain cancer cell lines, suggesting potential for further investigation into therapeutic applications (Ju Liu et al., 2016).

Direcciones Futuras

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of similar compounds. For instance, it could be tested for kinase inhibitory activity, given the known CDK2 inhibitory activity of pyrazolo[3,4-d]pyrimidine derivatives . Additionally, the compound could be further derivatized to explore the structure-activity relationships within this class of compounds.

Propiedades

IUPAC Name |

7-(4-fluorophenyl)-1,3-dimethyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F4N4O2S/c1-29-18-16(20(31)30(2)21(29)32)19(28-17(27-18)13-5-9-15(23)10-6-13)33-11-12-3-7-14(8-4-12)22(24,25)26/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUUVKEMKQKYTQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)F)SCC4=CC=C(C=C4)C(F)(F)F)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F4N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

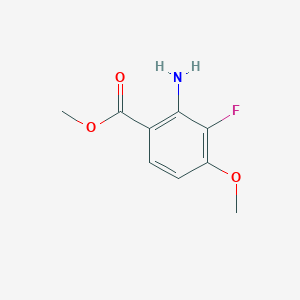

![6-[(1-acetylpiperidin-4-yl)amino]-N-[(2R)-2-hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]pyrimidine-4-carboxamide](/img/structure/B2808570.png)

![2-[5-amino-3-(ethylthio)-4-(phenylsulfonyl)-1H-pyrazol-1-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2808571.png)

![N-[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2808575.png)

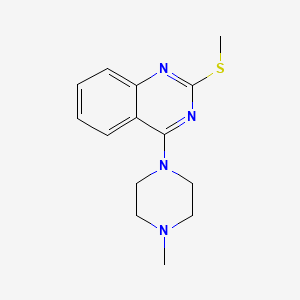

![2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2808579.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2808581.png)

![N-(5-Methyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-yl)but-2-ynamide](/img/structure/B2808582.png)

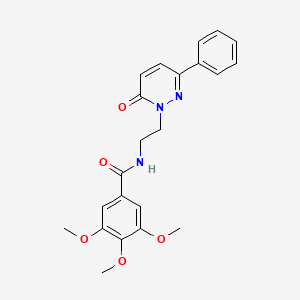

![Methyl 4-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2808583.png)